Isopropylamine stearate
CAS No.: 67873-97-6
Cat. No.: VC17008068
Molecular Formula: C21H45NO2
Molecular Weight: 343.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67873-97-6 |
|---|---|
| Molecular Formula | C21H45NO2 |
| Molecular Weight | 343.6 g/mol |
| IUPAC Name | octadecanoic acid;propan-2-amine |
| Standard InChI | InChI=1S/C18H36O2.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(2)4/h2-17H2,1H3,(H,19,20);3H,4H2,1-2H3 |
| Standard InChI Key | GXKKNBAVCHWMEL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.CC(C)N |
Introduction
Chemical Structure and Synthesis
Molecular Composition
Isopropylamine stearate () consists of a stearate anion () paired with an isopropylammonium cation (). The stearate moiety provides hydrophobic characteristics, while the isopropylamine group introduces cationic functionality, making it a potential surfactant or emulsifier .
Synthesis Pathways
The compound is typically synthesized via acid-base reactions:
This reaction mirrors methods used for metal stearates (e.g., magnesium stearate synthesis ), where fatty acids react with bases to form salts.
Physical and Chemical Properties
Thermal Behavior
Based on studies of analogous stearates (e.g., magnesium stearate melting at 100–110°C ), isopropylamine stearate likely exhibits a melting point between 80–100°C. Thermogravimetric analysis (TGA) of similar ammonium stearates suggests decomposition initiating at ~200°C, releasing CO₂ and hydrocarbons .
Solubility and Surface Activity
| Property | Value/Range |
|---|---|
| Water solubility | Low (hydrophobic tail) |
| Organic solvent solubility | High in chloroform, ether |
| Critical micelle concentration (CMC) | Estimated 0.1–1 mM |
The compound’s amphiphilic nature aligns with sodium/potassium stearates used in inverted polymer solar cells , where interfacial modification enhances device performance.
Functional Applications
Surfactant and Emulsification
Isopropylamine stearate’s dual hydrophobicity and cationic charge make it suitable for:
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Oil-in-water emulsions: Stabilizing interfaces in cosmetic formulations.
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Antistatic agents: Reducing surface resistivity in polymers, similar to lithium stearate applications .
Polymer Additives
Research on manganese/cobalt stearates as pro-degradants in polyolefins suggests potential for isopropylamine stearate in oxo-biodegradable materials. The amine group could catalyze oxidation under heat/UV light, accelerating polymer breakdown.
Pharmaceutical Lubrication
While magnesium stearate dominates tablet manufacturing , isopropylamine stearate’s lower melting point might enable specialized lubrication in heat-sensitive formulations.
Research Gaps and Future Directions
The absence of direct studies on isopropylamine stearate highlights critical research needs:
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Spectral characterization: FTIR/Raman analysis to confirm functional groups (e.g., asymmetric COO⁻ stretch at ~1560 cm⁻¹ ).
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Biodegradation profiling: Following methodologies used for PLA/stearate-Zn₃Al LDH nanocomposites .
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Industrial testing: Emulsion stability trials compared to commercial surfactants.
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